3-Bromo-5-cyclopropoxyisonicotinaldehyde
Description
3-Bromo-5-cyclopropoxyisonicotinaldehyde (CAS No. 1353636-66-4) is a halogenated pyridine derivative featuring a bromine atom at position 3, a cyclopropoxy group at position 5, and an aldehyde functional group at position 4 of the isonicotinaldehyde scaffold. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive aldehyde moiety and the steric/electronic effects imparted by the bromine and cyclopropoxy substituents.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8BrNO2/c10-8-3-11-4-9(7(8)5-12)13-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
KGSTVNJBOUYBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropoxyisonicotinaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-cyclopropoxyisonicotinaldehyde using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) with the presence of light to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 3-Bromo-5-cyclopropoxyisonicotinic acid.
Reduction: 3-Bromo-5-cyclopropoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-cyclopropoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyclopropoxyisonicotinaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations
Functional Group Impact: Aldehyde-containing analogs (e.g., 5-Bromo-4-methylnicotinaldehyde, similarity 0.92) share reactivity for nucleophilic additions or condensations, but steric effects differ (cyclopropoxy vs. methyl) . Nitrile or boronic acid derivatives (e.g., 5-Bromo-3-fluoropicolinonitrile) exhibit distinct reactivity profiles, favoring cross-coupling or metal coordination .
Substituent Effects: Halogens: Bromine at position 3 (target compound) vs. position 5 (5-Bromo-4-methylnicotinaldehyde) alters electronic distribution and coupling reactivity. Ether Groups: Cyclopropoxy (target) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
